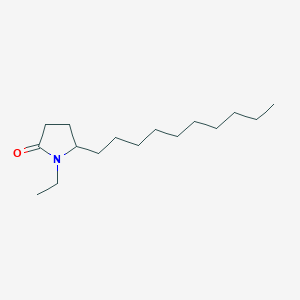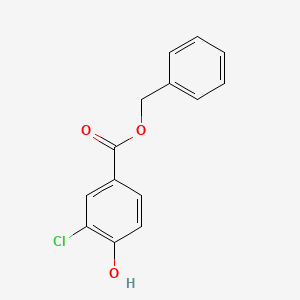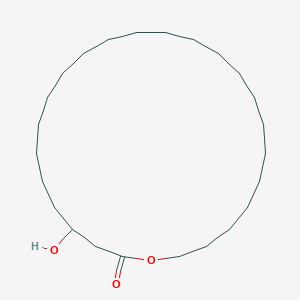
5-Decyl-1-ethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Decyl-1-ethylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely studied for their diverse biological activities and industrial applications. The compound’s structure features a decyl chain and an ethyl group attached to the pyrrolidinone ring, which may influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-1-ethylpyrrolidin-2-one typically involves the reaction of 1-ethylpyrrolidin-2-one with a decyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidinone ring attacks the carbon atom of the decyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include decyl bromide and sodium hydride as the base.
Analyse Des Réactions Chimiques
Types of Reactions
5-Decyl-1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The decyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidinones.
Applications De Recherche Scientifique
5-Decyl-1-ethylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used as a solvent or intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Decyl-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The decyl and ethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethylpyrrolidin-2-one: Lacks the decyl chain, making it less lipophilic.
N-Methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
Pyrrolidin-2-one: The parent compound without any alkyl substitutions.
Uniqueness
5-Decyl-1-ethylpyrrolidin-2-one is unique due to the presence of both decyl and ethyl groups, which may enhance its biological activity and industrial applicability compared to its simpler counterparts. The decyl chain increases the compound’s hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
Propriétés
Numéro CAS |
80444-76-4 |
|---|---|
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
5-decyl-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h15H,3-14H2,1-2H3 |
Clé InChI |
XAENKNXWLXJGED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1CCC(=O)N1CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)


![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)



![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)




